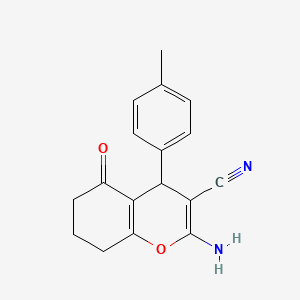

2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

Historical Context of Chromene Research

Chromenes, bicyclic frameworks comprising a benzene ring fused to a pyran moiety, have been studied since the early 20th century. Initial interest focused on their natural occurrence in plants, such as coumarins and flavones, which exhibit antioxidant and anti-inflammatory properties. Synthetic chromenes gained prominence in the 1960s with advances in cycloaddition and annulation techniques, enabling the creation of diverse derivatives. The development of regioselective synthesis methods, particularly those involving aryne intermediates, marked a turning point in the 21st century. For example, the use of oxygen-containing guiding groups to direct [2 + 2], [3 + 2], and [4 + 2] cycloadditions allowed precise functionalization of chromene scaffolds. These innovations laid the groundwork for complex derivatives like this compound, which emerged in the 2010s as part of efforts to optimize chromenes for pharmaceutical applications.

Significance in Heterocyclic Medicinal Chemistry

Heterocycles dominate modern drug design due to their structural versatility and bioactivity. Chromenes, as oxygen-containing heterocycles, exhibit broad pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects. The amino and cyano substituents in this compound enhance its reactivity and binding affinity. The tetrahydrochromene ring introduces partial saturation, which improves metabolic stability compared to fully aromatic analogs. Studies on similar compounds, such as 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile, demonstrate potent activity against human tumor cell lines, underscoring the therapeutic potential of this structural class.

Position Within the Family of 2-Amino-4H-chromene Derivatives

The compound belongs to the 2-amino-4H-chromene subclass, characterized by an amino group at position 2 and a substituted phenyl group at position 4. Key structural variations within this family include:

The partial saturation in the tetrahydrochromene core reduces planarity, potentially enhancing interactions with hydrophobic protein pockets. The 4-methylphenyl group contributes to lipophilicity, aiding membrane permeability.

Research Significance and Applications

This compound is a focal point in drug discovery due to its multifunctional architecture. The 5-oxo group and cyano substituent serve as hydrogen-bond acceptors, enabling interactions with biological targets like kinases or DNA topoisomerases. Recent studies highlight its utility as a precursor for synthesizing fused chromenes, which are explored for their optical properties and bioactivity. For instance, benzannulation/electrocyclization cascades have been employed to generate chromene derivatives with enhanced selectivity. Additionally, its synthesis via eco-friendly one-pot methods aligns with green chemistry initiatives, reducing waste and improving scalability.

Properties

IUPAC Name |

2-amino-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-5-7-11(8-6-10)15-12(9-18)17(19)21-14-4-2-3-13(20)16(14)15/h5-8,15H,2-4,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYOODAPSTYMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction forms an intermediate, which is then cyclized to produce the desired chromene derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromene derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have documented the anticancer properties of 2-amino chromene derivatives. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancers. In one study, it exhibited significant cytotoxicity with an IC50 value of approximately against PC-3 cells, outperforming standard chemotherapeutics like Vinblastine and Colchicine .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit tyrosine kinase receptors such as EGFR and VEGFR-2. Molecular docking studies have elucidated the binding interactions between the compound and these receptors, providing insights into its mechanism of action .

Antiviral and Antibacterial Properties

Research indicates that derivatives of this compound may also possess antiviral and antibacterial activities:

Antioxidant Activity

The antioxidant capacity of 2-amino chromenes has been explored due to their ability to scavenge free radicals:

- Mechanism : The presence of amino and carbonitrile groups in the structure enhances electron donation capabilities, which is crucial for antioxidant activity. This property is beneficial in preventing oxidative stress-related diseases .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, 2-amino chromenes have been investigated for additional therapeutic potentials:

- Anti-HIV Activity : Some derivatives have shown promise in inhibiting HIV replication through modulation of cellular pathways .

- Antihyperglycemic Effects : There is emerging evidence that these compounds may help regulate blood glucose levels, making them candidates for diabetes management .

Data Table: Biological Activities of 2-Amino Chromenes

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with 2-amino chromenes resulted in significant apoptosis induction compared to untreated controls. The study utilized MTT assays to quantify cell viability post-treatment.

- Study on Tyrosine Kinase Inhibition : A detailed investigation into the inhibitory effects on EGFR and VEGFR-2 revealed that modifications in the chemical structure could enhance binding affinity and selectivity towards these targets, leading to improved therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s 4-methylphenyl substituent distinguishes it from analogs with varied aryl groups. Key comparisons include:

4-Methoxyphenyl Derivatives

- Exhibits a planar pyran ring and chair-conformed cyclohexene, similar to the target compound . Demonstrated selective inhibition of excitatory amino acid transporter subtype 1 (EAAT1) as UCPH-101, highlighting substituent-dependent activity .

Halogen-Substituted Derivatives

- 2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Dual chloro substituents increase lipophilicity, favoring membrane penetration but possibly reducing solubility .

Extended Aromatic Systems

- UCPH-101 (2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile): The naphthalenyl group at position 7 introduces steric bulk, enhancing EAAT1 selectivity. SAR studies confirm the necessity of the methoxy group for activity .

Physicochemical Properties

Crystallographic and Conformational Analysis

- Cyclohexene Ring Conformation :

- Hydrogen Bonding :

- The target compound forms R₂²(12) dimers via N–H⋯N bonds, whereas the dimethoxyphenyl analog incorporates water molecules, altering packing efficiency .

Biological Activity

2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (commonly referred to as compound A) is a synthetic organic compound belonging to the class of chromene derivatives. Its biological activities have garnered attention due to the potential therapeutic applications in various diseases, including cancer and inflammation. This article reviews the existing literature on the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula of compound A is with a molecular weight of 284.32 g/mol. The structure features a chromene core with an amino group and a carbonitrile substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 284.32 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that compound A exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Mechanism of Action : Compound A induces apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

- Research Findings : In vitro studies demonstrated that compound A reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by more than 50% at concentrations above 10 µM .

Antioxidant Properties

Compound A has also been evaluated for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress markers in cellular models.

- Experimental Evidence : In a study using human liver cells (HepG2), treatment with compound A resulted in a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

Anti-inflammatory Effects

The anti-inflammatory properties of compound A were assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of compound A significantly lowered the levels of these cytokines compared to the control group .

Synthesis and Derivatives

The synthesis of compound A typically involves a multi-step reaction starting from readily available precursors. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile and cyclohexanedione under acidic conditions.

Table 2: Synthesis Overview

| Step | Reactants | Conditions |

|---|---|---|

| 1 | 4-Methylbenzaldehyde + Malononitrile + Cyclohexanedione | Reflux in ethanol for 2 hours |

| 2 | Isolation and purification | Vacuum drying |

Q & A

Q. Table 1. Representative Synthesis Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 85 | |

| L-proline | Water | 80 | 78 |

Basic: How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL software for structure solution and refinement, achieving R-factors < 0.05 for high-quality datasets .

- Crystal system : Triclinic with unit cell parameters:

Advanced: How can conformational analysis of the tetrahydrochromene core inform structure-activity relationships (SAR)?

Answer:

The fused cyclohexenone and pyran rings adopt sofa conformations , which influence bioactivity. Methodologies include:

- Torsion angle analysis : Compare dihedral angles (e.g., C4-C5-C6-C7) across derivatives to correlate conformation with antimicrobial activity .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electronic effects of substituents (e.g., 4-methylphenyl vs. nitro groups) .

- Pharmacophore mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs .

Advanced: How should researchers resolve contradictions in crystallographic data (e.g., varying R-factors)?

Answer:

Discrepancies in R-factors (e.g., 0.045 vs. 0.060) arise from:

- Data quality : Higher resolution (< 0.8 Å) datasets yield lower R-factors .

- Refinement parameters : Over-parameterization (e.g., too many H-atoms constrained) can inflate R-values .

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals, improving values .

Recommendation : Validate structures using PLATON’s ADDSYM to check for missed symmetry .

Advanced: What methodologies are robust for analyzing hydrogen-bonding networks in this compound?

Answer:

- Graph set analysis : Classify motifs into discrete or infinite chains using Etter’s notation .

- Hirshfeld surfaces : Generate via CrystalExplorer to quantify intermolecular contacts (e.g., H⋯H = 55%, H⋯O/N = 30%) .

- Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess dynamic disorder in the amino group .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR : Identify at ~2195 cm⁻¹ and at 3320–3454 cm⁻¹ .

- : Key signals include δ 1.50–2.20 (m, cyclohexenone protons) and δ 6.80–7.30 (m, aromatic protons) .

- Mass spectrometry : Confirm molecular ion peaks at (M⁺) via ESI-MS .

Advanced: How can researchers design derivatives to optimize pharmacological activity?

Answer:

- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electron density at C3 .

- Bioisosteric replacement : Substitute the nitrile group with a carboxylic acid to enhance water solubility .

- Docking studies : Use AutoDock Vina to predict binding affinities for antimicrobial targets (e.g., E. coli DNA gyrase) .

Advanced: How do solvent polarity and reaction conditions impact tautomeric equilibria?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.